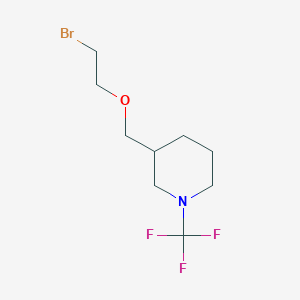
Bis(2-ethylhexyl) octylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylhexyl) octylphosphonate: is an organophosphorus compound with the molecular formula C24H51O3P. It is a phosphonate ester, characterized by the presence of two 2-ethylhexyl groups and one octyl group attached to a phosphonate moiety. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl) octylphosphonate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol and octanol. The process can be summarized as follows:
Addition of Reagents: Phosphorus oxychloride is added to a reaction vessel containing a catalyst and 2-ethylhexanol.
Reaction Conditions: The mixture is stirred at a controlled temperature, usually between 15-25°C, for several hours to ensure complete reaction.
Product Isolation: The reaction mixture is then subjected to washing, filtration, and distillation to isolate the desired product
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors and automated systems ensures high yield and purity of the product. The process involves:
Continuous Addition: Reagents are continuously added to the reactor to maintain a steady-state reaction.
Temperature Control: Precise temperature control is maintained to optimize reaction conditions.
Product Recovery: The product is recovered through a series of purification steps, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexyl) octylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Substitution: It can undergo nucleophilic substitution reactions, where the alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis.
Major Products:
Oxidation: Phosphonic acids.
Substitution: Alkyl-substituted phosphonates.
Hydrolysis: 2-ethylhexanol, octanol, and phosphonic acid.
Scientific Research Applications
Chemistry: Bis(2-ethylhexyl) octylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds. It is also employed as a ligand in coordination chemistry .
Biology: In biological research, this compound is used as a model compound to study the behavior of phosphonates in biological systems. It is also investigated for its potential as a biomimetic agent .
Medicine: It is also explored for its role in the development of novel therapeutic agents .
Industry: In the industrial sector, this compound is used as a plasticizer, flame retardant, and extraction agent. Its unique chemical properties make it suitable for use in the production of high-performance materials .
Mechanism of Action
The mechanism of action of bis(2-ethylhexyl) octylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it can modulate the activity of enzymes involved in lipid metabolism, thereby affecting cellular processes .
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with similar structural features but different functional groups.
Bis(2-ethylhexyl) phosphate: Another phosphonate ester with similar applications but different chemical properties.
Uniqueness: Bis(2-ethylhexyl) octylphosphonate is unique due to its combination of 2-ethylhexyl and octyl groups, which impart distinct chemical and physical properties. This makes it particularly suitable for specific applications in various fields .
Properties
CAS No. |
52894-02-7 |
|---|---|
Molecular Formula |
C24H51O3P |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
1-[bis(2-ethylhexoxy)phosphoryl]octane |
InChI |
InChI=1S/C24H51O3P/c1-6-11-14-15-16-17-20-28(25,26-21-23(9-4)18-12-7-2)27-22-24(10-5)19-13-8-3/h23-24H,6-22H2,1-5H3 |
InChI Key |
ALVKGSGIVCHADB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(OCC(CC)CCCC)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane](/img/structure/B13955577.png)



![3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one](/img/structure/B13955597.png)


